Propargyl-PEG3-NHS ester
Overview
Description
Propargyl-PEG3-NHS ester is a versatile compound widely used in the field of bioconjugation and click chemistry. It is a heterobifunctional polyethylene glycol (PEG) derivative with a propargyl group on one end and an N-hydroxysuccinimide (NHS) ester on the other. This compound is particularly valuable for its ability to form stable amide bonds with primary amines, making it an essential tool in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) .
Mechanism of Action
Target of Action
Propargyl-PEG3-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . In the context of PROTACs, the compound serves as a linker between an E3 ubiquitin ligase ligand and a ligand for the target protein . For ADCs, it acts as a linker between an antibody and a cytotoxic drug .
Mode of Action
The compound contains an Alkyne group that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This “click chemistry” reaction results in a stable triazole linkage . The NHS ester group in the compound can react with primary amines (NH2) on the target macromolecule to form a stable, irreversible amide bond .
Biochemical Pathways
In the context of PROTACs, the compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The degradation of these proteins can affect various biochemical pathways, depending on the specific targets.
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins in the case of PROTACs . For ADCs, the compound enables the targeted delivery of cytotoxic drugs to specific cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the reactivity of the NHS ester group . .
Biochemical Analysis
Biochemical Properties
Propargyl-PEG3-NHS ester plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs and ADCs . It interacts with enzymes and proteins involved in these processes, facilitating the selective degradation of target proteins . The nature of these interactions is primarily through the formation of covalent bonds, as facilitated by the NHS ester group present in the compound .
Cellular Effects
In terms of cellular effects, this compound influences cell function by enabling the targeted degradation of specific proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism, depending on the specific target protein being degraded .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a linker in the formation of PROTACs . It binds to both the E3 ubiquitin ligase ligand and the target protein ligand, facilitating the degradation of the target protein . This process involves enzyme activation and changes in gene expression related to the degradation of the target protein .
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome system, a metabolic pathway that regulates protein degradation . It interacts with enzymes involved in this pathway, including E3 ubiquitin ligases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl-PEG3-NHS ester is synthesized through a series of chemical reactions involving the modification of PEGThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is crucial for its application in bioconjugation and pharmaceutical research .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG3-NHS ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules.
Amide Bond Formation: The NHS ester reacts readily with primary amines to form stable amide bonds.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Primary Amines: React with the NHS ester to form amide bonds under mild conditions (pH 7-9).
Major Products Formed
Triazole Rings: Formed during CuAAC reactions.
Amide Bonds: Resulting from the reaction between the NHS ester and primary amines.
Scientific Research Applications
Propargyl-PEG3-NHS ester has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Fmoc-8-amino-3,6-dioxaoctanoic acid: Another PEG-based PROTAC linker used in the synthesis of ADCs.
Succinic anhydride: A non-cleavable ADC linker used for similar applications.
EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester): A heterobifunctional crosslinking agent used in antibody-drug conjugates.
Uniqueness
Propargyl-PEG3-NHS ester stands out due to its dual functionality, combining the reactivity of the NHS ester with the versatility of the propargyl group. This unique combination allows for efficient and stable bioconjugation, making it a preferred choice for researchers in various fields .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO7/c1-2-6-19-8-10-21-11-9-20-7-5-14(18)22-15-12(16)3-4-13(15)17/h1H,3-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRPXORAOIYIGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123098 | |
Record name | Propanoic acid, 3-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101123098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428629-71-3 | |
Record name | Propanoic acid, 3-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428629-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101123098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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